2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-methyl-1H-tetrazole with ethylene diamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the tetrazole ring.
Reduction: Saturated tetrazole derivatives.
Substitution: Various alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. The amine group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3,4-tetrazole: Similar in structure but lacks the ethanamine side chain.
5-amino-1-methyl-1H-tetrazole: Contains an amino group but differs in the position of the substituents.
1H-1,2,3,4-tetrazole-5-amine: Another tetrazole derivative with different substitution patterns.
Uniqueness
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is unique due to the presence of both the tetrazole ring and the ethanamine side chain. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
2751620-10-5 |
---|---|
Molecular Formula |
C4H10ClN5 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.